Cas no 1706099-91-3 (3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine Chemical and Physical Properties
Names and Identifiers
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- [3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
- (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine
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- Inchi: 1S/C22H19F4N3O2/c23-18-10-4-2-8-16(18)20-27-19(31-28-20)12-14-6-5-11-29(13-14)21(30)15-7-1-3-9-17(15)22(24,25)26/h1-4,7-10,14H,5-6,11-13H2
- InChI Key: NWLOCRJGLNOSPA-UHFFFAOYSA-N
- SMILES: FC(C1=C([H])C([H])=C([H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C2=NC(C3=C([H])C([H])=C([H])C([H])=C3F)=NO2)C1([H])[H])=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 620
- XLogP3: 5
- Topological Polar Surface Area: 59.2
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6497-0105-2μmol |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-5μmol |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-10μmol |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-20μmol |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-1mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-2mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-3mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-4mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-5mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6497-0105-10mg |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine |
1706099-91-3 | 10mg |
$79.0 | 2023-09-08 |
3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine
Introduction to Compound CAS No. 1706099-91-3: 3-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine
3-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS No. 1706099-91-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a piperidine ring, a trifluoromethyl group, and an oxadiazole moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development initiatives.
The piperidine ring is a common structural motif in many bioactive compounds, known for its ability to enhance the lipophilicity and metabolic stability of molecules. In the context of 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine, the piperidine ring plays a crucial role in modulating the compound's interaction with biological targets. The trifluoromethyl group, on the other hand, is known for its electron-withdrawing properties and can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity. This group is often used in drug design to improve the pharmacokinetic profile of molecules.
The oxadiazole moiety is another key structural feature of this compound. Oxadiazoles are five-membered heterocyclic rings containing two oxygen atoms and one nitrogen atom. They are widely used in medicinal chemistry due to their ability to form stable and bioactive compounds. In 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine, the oxadiazole ring contributes to the compound's overall stability and enhances its binding affinity to specific protein targets.
Recent research has highlighted the potential of 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has been investigated for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. The compound's unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
In terms of pharmacokinetics, 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine demonstrates favorable properties such as good oral bioavailability and low toxicity. These characteristics are crucial for the development of effective therapeutic agents that can be administered orally or through other routes. Preclinical studies have also shown that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
The synthesis of 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine involves several steps and requires careful optimization to achieve high yields and purity. The synthesis typically begins with the formation of the oxadiazole ring through a condensation reaction between an appropriate carboxylic acid and hydrazine. Subsequent steps involve the introduction of the piperidine ring and the trifluoromethyl group through various chemical transformations. The final product is obtained through purification techniques such as column chromatography or recrystallization.
One of the key challenges in the development of 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine is optimizing its pharmacological activity while minimizing potential side effects. Researchers are actively exploring structure-activity relationships (SAR) to identify modifications that can enhance the compound's efficacy and selectivity. For example, substituting different functional groups on the piperidine ring or modifying the oxadiazole moiety can lead to compounds with improved pharmacological profiles.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine in various disease models. Preliminary results have been promising, with the compound showing significant therapeutic benefits in preclinical studies. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
In conclusion, 3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS No. 1706099-91-3) is a promising compound with a unique structure that offers significant potential for therapeutic applications. Its combination of a piperidine ring, a trifluoromethyl group, and an oxadiazole moiety makes it an attractive candidate for drug development in areas such as anti-inflammatory therapy and cancer treatment. Ongoing research continues to uncover new insights into its properties and potential uses, making it an exciting area of study in medicinal chemistry.
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